N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide
Description
N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide is a substituted indole derivative featuring a diethylacetamide moiety linked via an ether bond at the 7-position of the indole core. The 3-position of the indole is substituted with a 2-oxopropyl group (CH2COCH3), which introduces a ketone functionality. The compound’s molecular formula is C16H20N2O3, with a molecular weight of 288.34 g/mol (inferred from analogs in ).
Properties
CAS No. |
295778-26-6 |
|---|---|
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
N,N-diethyl-2-[[3-(2-oxopropyl)-1H-indol-7-yl]oxy]acetamide |
InChI |
InChI=1S/C17H22N2O3/c1-4-19(5-2)16(21)11-22-15-8-6-7-14-13(9-12(3)20)10-18-17(14)15/h6-8,10,18H,4-5,9,11H2,1-3H3 |
InChI Key |
YTALUPDYVAXTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=CC2=C1NC=C2CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Oxopropyl Group: The oxopropyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole is treated with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Diethylamino Group: The final step involves the reaction of the intermediate with diethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides or thioethers.
Scientific Research Applications
N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The oxopropyl group may enhance the compound’s binding affinity and specificity, while the diethylamino group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide and related indole-acetamide derivatives:
| Compound Name | Substituents (Indole Core) | Molecular Weight (g/mol) | Key Properties/Activities | Reference |
|---|---|---|---|---|
| This compound | 7-OCH2CONEt2, 3-CH2COCH3 | 288.34 | Hypothesized cytotoxicity, ketone reactivity | [Inferred] |
| N,N-Diethyl-2-(1H-indol-7-yloxy)acetamide | 7-OCH2CONEt2 | 246.30 | Structural analog; lacks 3-substituent | [13] |
| N-(1-Isopropyl-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide | 3-NHCOCH3, 1-isopropyl, 7-methyl | 246.30 | Cytotoxic activity, solid state (m.p. not reported) | [9] |
| (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide | 3-NHCOCH3, 2-methyl, nitrothio group | ~349.40 | Melting point: 159–187°C; enantioselective synthesis | [4] |
| N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide | 3-CH2NHCOCH3 | 202.23 | Moderate cytotoxicity, isolated from marine Streptomyces | [7] |
| 2-((1H-Indol-7-yl)oxy)-N,N-diethylacetamide | 7-OCH2CONEt2 | 246.30 | No 3-substituent; foundational structure | [13] |
Structural Analysis
Substitution Patterns :
- The 3-(2-oxopropyl) group in the target compound distinguishes it from simpler analogs like N,N-Diethyl-2-(1H-indol-7-yloxy)acetamide, which lacks this substituent. This ketone group may enhance reactivity or binding affinity in biological systems [7].
- Compounds like N-(1-Isopropyl-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide feature a saturated indole ring (2,3-dihydro) and alkyl substituents, altering lipophilicity and metabolic stability.
Physicochemical Properties: The 2-oxopropyl group increases molecular weight and polarity compared to non-ketone analogs. This could influence solubility and bioavailability. Melting points for indole-acetamides vary widely (e.g., 159–187°C in ), but data for the target compound is absent in the provided evidence.
Biological Activities: Cytotoxicity: Indole derivatives with acetamide substituents, such as N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide, exhibit moderate cytotoxicity against cancer cell lines. The 2-oxopropyl group in the target compound may amplify this effect by facilitating protein interactions [7]. Antioxidant Potential: Derivatives like 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide show antioxidant properties, suggesting the target compound’s ketone group could participate in redox reactions [10].
Synthetic Routes :
- The synthesis of similar compounds often involves condensation of indole intermediates with acetamide derivatives. For example, describes trifluoroacetylation of indoles using TFAA, while employs ZnCl2-catalyzed cyclization. The target compound may require analogous steps with tailored reagents for the 2-oxopropyl group.
Key Differences and Implications
- 3-Substitution vs. Bioactivity : The absence of a 3-substituent in N,N-Diethyl-2-(1H-indol-7-yloxy)acetamide likely reduces its cytotoxicity compared to the target compound, underscoring the importance of the 2-oxopropyl group [7], [13].
Biological Activity
N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in treating various diseases, particularly cancer.
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₇H₁₈N₂O₃
- CAS Number : 295778-26-6
Antitumor Activity
Research indicates that derivatives of indole compounds, including this compound, exhibit significant antitumor effects. A study highlighted the synthesis of various indole derivatives that showed potent anti-proliferative activity against several tumor cell lines, including:
- SK-BR-3 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- HCT-116 (colorectal cancer)
The most active compounds in this study were noted for their ability to enhance reactive oxygen species (ROS) levels, leading to apoptosis through the activation of pro-apoptotic proteins such as Bax and cleaved-caspase 3 in HCT116 cells .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Thioredoxin Reductase (TrxR) : This inhibition increases ROS levels within the cells.
- Induction of Apoptosis : The rise in ROS triggers apoptotic pathways, effectively leading to cell death in sensitive tumor lines .
- Structure-Aactivity Relationship (SAR) : Modifications on the indole structure significantly affect the compound's potency against various cancer cell lines. For instance, alterations in the double bond and ester groups have shown considerable impacts on anti-proliferative activity .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
